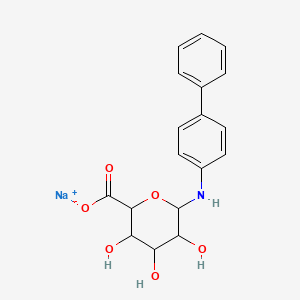
Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobiphenyl -D-Glucuronide Sodium Salt is a derivative of 4-Aminobiphenyl, an aromatic amine known for its carcinogenic properties. This compound is formed by the conjugation of 4-Aminobiphenyl with glucuronic acid, resulting in a glucuronide conjugate that is more water-soluble and can be excreted more easily from the body. The sodium salt form enhances its solubility in aqueous solutions, making it useful for various biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl -D-Glucuronide Sodium Salt typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-Nitrobiphenyl.
Reduction: 4-Nitrobiphenyl is reduced to 4-Aminobiphenyl using reducing agents such as iron and hydrochloric acid.
Glucuronidation: 4-Aminobiphenyl is then conjugated with glucuronic acid in the presence of enzymes like UDP-glucuronosyltransferase to form 4-Aminobiphenyl -D-Glucuronide.
Formation of Sodium Salt: The glucuronide conjugate is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of 4-Aminobiphenyl -D-Glucuronide Sodium Salt follows similar steps but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of biphenyl are nitrated and reduced using industrial-scale reactors.
Enzymatic Glucuronidation: The glucuronidation step is carried out in bioreactors with immobilized enzymes to enhance efficiency.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the sodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobiphenyl -D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminobiphenyl -D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Employed in studies of metabolic pathways and detoxification processes.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of analytical methods for detecting aromatic amines.
Wirkmechanismus
The mechanism of action of 4-Aminobiphenyl -D-Glucuronide Sodium Salt involves its metabolism and interaction with cellular components:
Metabolism: It is metabolized by enzymes like UDP-glucuronosyltransferase to form glucuronide conjugates, which are more water-soluble and can be excreted.
Molecular Targets: The compound can form DNA adducts, leading to mutations and potential carcinogenesis.
Pathways Involved: It is involved in detoxification pathways, where it is conjugated with glucuronic acid to facilitate excretion.
Vergleich Mit ähnlichen Verbindungen
4-Aminobiphenyl -D-Glucuronide Sodium Salt can be compared with other similar compounds:
4-Nitrobiphenyl: A precursor in the synthesis of 4-Aminobiphenyl.
4-Aminobiphenyl: The parent compound, known for its carcinogenic properties.
Benzidine: Another aromatic amine with similar carcinogenic effects.
2-Naphthylamine: An aromatic amine used in dye synthesis with similar metabolic pathways.
Uniqueness
4-Aminobiphenyl -D-Glucuronide Sodium Salt is unique due to its enhanced water solubility and excretion properties, making it a valuable compound for studying detoxification and metabolic processes.
Eigenschaften
Molekularformel |
C18H18NNaO6 |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
ZXJUCVIKNNGTAE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)
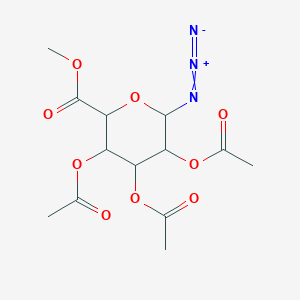
![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)
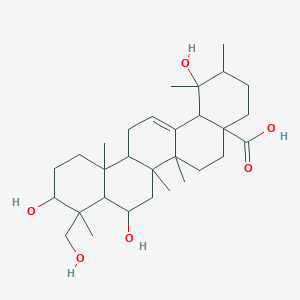
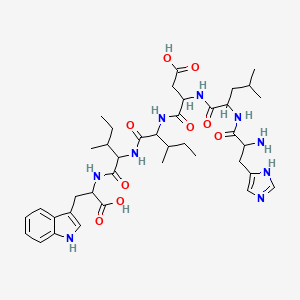
![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)

![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
![3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12320576.png)
![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)
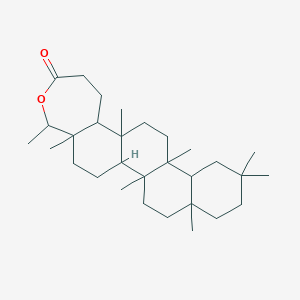
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
